1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
Overview
Description
1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 2-methylprop-2-en-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 2-methylprop-2-en-1-ol with 1-bromo-2-nitrobenzene under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aniline derivative, while oxidation would produce a phenol .
Scientific Research Applications
1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied. For example, in drug discovery, the compound may target specific receptors or enzymes involved in disease pathways .
Comparison with Similar Compounds
1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene: This compound has a similar structure but differs in the position of the double bond in the side chain.
1-Bromo-2-methylpropene: This compound lacks the benzene ring and has a simpler structure.
2-Bromo-β,β-dimethylstyrene: This compound has a similar side chain but differs in the position of the bromine atom on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-(2-methylprop-2-enoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXEWQLFFUHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538138 | |
Record name | 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10178-53-7 | |
Record name | 1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.